molecular formula C7H12N2O B1446680 (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine CAS No. 1503307-32-1

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine

Cat. No.: B1446680
CAS No.: 1503307-32-1
M. Wt: 140.18 g/mol
InChI Key: MQUDDYGQTBAJOB-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine is a chemical compound with the molecular formula C7H12N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by further functionalization to introduce the ethyl and methyl groups . This reaction is often carried out under catalyst-free and microwave-assisted conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher throughput and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-6(4-8)5(2)10-9-7/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUDDYGQTBAJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Reactant of Route 2
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Reactant of Route 3
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Reactant of Route 4
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Reactant of Route 5
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Reactant of Route 6
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine

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